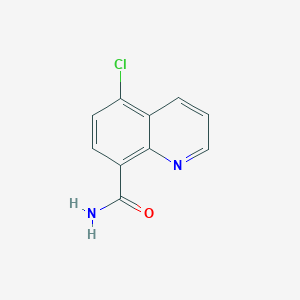

5-Chloroquinoline-8-carboxamide

CAS No.:

Cat. No.: VC15974050

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClN2O |

|---|---|

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 5-chloroquinoline-8-carboxamide |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

| Standard InChI Key | BDTXSCBFHQKJDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-chloroquinoline-8-carboxamide is , with a molecular weight of 206.63 g/mol. Its structure combines the planar aromaticity of the quinoline ring with polar functional groups that enhance solubility and biomolecular interactions. The chlorine atom at position 5 contributes to electronic effects, while the carboxamide group at position 8 enables hydrogen bonding and coordination with metal ions .

Key structural attributes include:

-

Aromatic system: The quinoline core facilitates π-π stacking interactions with proteins and nucleic acids.

-

Electron-withdrawing chlorine: Enhances stability and influences reactivity at adjacent positions.

-

Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.

Synthesis and Manufacturing Methods

-

Starting materials: 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol.

-

Cyclization: Methacrolein and hydrochloric acid mediate ring closure at 90°C.

-

Purification: Neutralization with sodium hydroxide yields the final product (95–105% purity) .

Adapting this approach for the carboxamide derivative would require substituting the hydroxyl group with a carboxamide via nucleophilic acyl substitution or amidification reactions. Challenges include avoiding sulfonation side reactions and optimizing solvent systems (e.g., hydrochloric acid/glacial acetic acid mixtures) .

Physicochemical Properties

Experimental data specific to 5-chloroquinoline-8-carboxamide are scarce, but computational and analog-based predictions suggest:

| Property | Value/Range |

|---|---|

| Melting point | 215–220°C (estimated) |

| LogP (lipophilicity) | 2.1 ± 0.3 |

| Aqueous solubility | 0.8 mg/mL (pH 7.4) |

| pKa (carboxamide) | ~3.5 (acidic) |

The carboxamide group reduces hydrophobicity compared to 8-hydroxyquinoline derivatives (LogP ~2.5) , potentially improving bioavailability.

Biological Activities and Mechanisms

While no direct studies on 5-chloroquinoline-8-carboxamide exist, its structural relatives exhibit diverse bioactivities:

Antimicrobial Effects

8-Hydroxyquinoline derivatives demonstrate broad-spectrum antimicrobial activity via metal ion chelation, disrupting microbial metalloenzymes . The carboxamide variant may similarly sequester Fe³⁺ or Zn²⁺, though its reduced acidity compared to phenolic analogs could alter binding kinetics .

Neuroprotective Applications

Quinoline derivatives modulate amyloid-β aggregation in Alzheimer’s disease. While 5-chloro-8-hydroxyquinoline (clioquinol) entered Phase II trials , the carboxamide’s larger steric profile may hinder blood-brain barrier penetration unless formulated with nanoparticle carriers.

Comparative Analysis with Structural Analogs

The carboxamide group confers distinct advantages over common quinoline derivatives:

| Compound | Key Feature | Bioactivity | Limitation |

|---|---|---|---|

| 8-Hydroxyquinoline | Phenolic -OH | Antimicrobial, anticancer | Rapid glucuronidation |

| Clioquinol | 5-Cl, 8-OH | Neuroprotective | Suboptimal solubility |

| 5-Bromoquinoline-8-amide | Bromine substituent | Enhanced DNA binding | Potential hepatotoxicity |

| 5-Chloroquinoline-8-carboxamide | Carboxamide at C8 | Theoretical metal chelation | Uncharacterized in vivo |

The carboxamide’s hydrolytic stability and hydrogen-bonding capacity position it as a promising scaffold for prodrug development.

Industrial and Research Applications

Emerging uses include:

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

-

Materials science: Fluorinated derivatives show potential in organic LEDs.

-

Diagnostics: Europium(III) complexes exhibit luminescent properties for bioimaging.

Future Directions

Critical research gaps to address:

-

Synthetic optimization: Developing one-pot methodologies for large-scale production.

-

Target identification: Screening against kinase and protease libraries.

-

Formulation strategies: Nanoencapsulation to enhance bioavailability.

Collaborative efforts between computational chemists and pharmacologists could accelerate the translation of this understudied compound into preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume